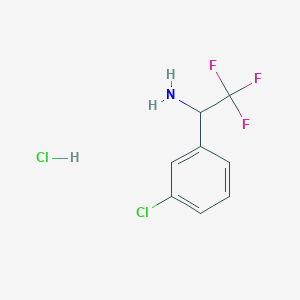

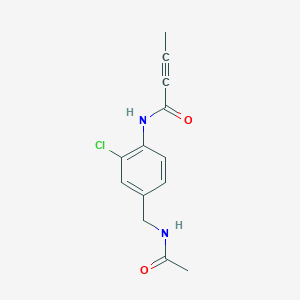

![molecular formula C15H12N2O2 B2784732 5-甲基-N-苯基呋[3,2-b]吡啶-2-甲酰胺 CAS No. 941881-24-9](/img/structure/B2784732.png)

5-甲基-N-苯基呋[3,2-b]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Fused pyridine derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The main focus of this article is on the structural, energetic and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Physical And Chemical Properties Analysis

Pyridine (C5H5N), an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .科学研究应用

配位聚合物

配位聚合物结构多样性中配体构象作用的研究已得到详细阐述。具体来说,已探索了涉及具有酰胺间隔基的二吡啶基配体的铜(II)和银(I)配位聚合物的合成和表征。这些配合物展示了多种结构基序,并且由于其可能源于配体内跃迁的发射性质,在材料科学领域具有潜在的应用(Yeh, Chen, & Wang, 2008)。

抗菌活性

几项研究已合成并评估了与“5-甲基-N-苯基呋喃[3,2-b]吡啶-2-甲酰胺”具有相似结构基序的新型化合物的生物活性,针对一系列微生物菌株。这些研究揭示了此类化合物作为抗菌剂的潜力,其中一些对革兰氏阳性菌和革兰氏阴性菌均表现出中等到良好的活性(Devi et al., 2018)。

抗惊厥药物特性

对“N-(2-氯-6-甲基苯基)-6-甲基-3-吡啶甲酰胺水合物”的研究揭示了其固态特性,并暗示了潜在的抗惊厥药物应用。该研究展示了分子构象和氢键在稳定结构中的重要性,这在药物设计中可能至关重要(Palmer, Puddle, & Lisgarten, 1993)。

合成方法

用于创建复杂杂环化合物的合成方法的开发一直是重要的研究领域。这些方法促进了具有潜在的药物和材料科学应用的广泛衍生物的合成。例如,已经开发了吡唑并嘧啶和咪唑并吡唑并噻吩并嘧啶的新型合成路线,扩大了药用化学家可用于设计新治疗剂的工具包(Zaki, El-Dean, & Abdulrazzaq, 2015)。

作用机制

未来方向

属性

IUPAC Name |

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-7-8-13-12(16-10)9-14(19-13)15(18)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRKGRYIUPRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2784649.png)

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)

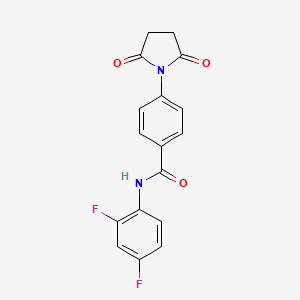

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784658.png)

![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B2784660.png)

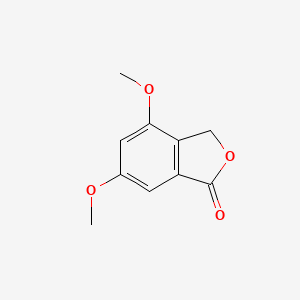

![4-Methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2784664.png)

![5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2784665.png)

![1-(4-fluorobenzyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)

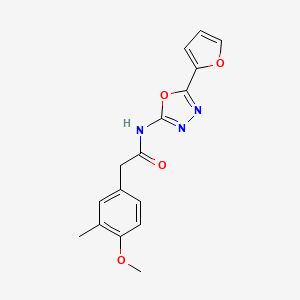

![1-[(3,4-dichlorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2784670.png)